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Compound of Interest

Compound Name: Parsalmide

Cat. No.: B1678479 Get Quote

An In-depth Review of Preclinical and Clinical Studies

This technical guide provides a comprehensive overview of Parsalmide, a non-steroidal anti-

inflammatory drug (NSAID) with the molecular formula C14H18N2O2. This document is

intended for researchers, scientists, and drug development professionals, offering a detailed

look into the compound's pharmacological profile, experimental data, and synthesis.

Core Compound Properties
Parsalmide, chemically known as 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a member

of the benzamide class of compounds.[1][2] It has demonstrated anti-inflammatory, analgesic,

muscle-relaxing, and anxiolytic properties in both preclinical and clinical studies.[3][4]

Property Value Source

Molecular Formula C14H18N2O2 [1][2]

Molecular Weight 246.30 g/mol [2][5]

CAS Number 30653-83-9 [1][5]

IUPAC Name
5-amino-N-butyl-2-prop-2-

ynoxybenzamide
[2]

Synonyms Parsal, Parsalmida, MY-41-6 [2]

Melting Point 85°-87°C [1]
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Pharmacological Profile
Mechanism of Action
The primary mechanism of action of Parsalmide is believed to be the inhibition of

prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[5] By

inhibiting COX, Parsalmide interferes with the conversion of arachidonic acid to prostaglandin

G2 (PGG2), a precursor for various pro-inflammatory prostaglandins and thromboxanes.[5]

Figure 1: Parsalmide's inhibition of the prostaglandin synthesis pathway.

Pharmacokinetics
Absorption and Bioavailability: In vitro studies suggest that Parsalmide has a good absorption

rate at the gastric level and a high absorption rate in the intestinal tract.[6]

Protein Binding: Parsalmide exhibits weak binding to serum proteins, which allows for its easy

release.[6] The extent of binding varies across species.[5][6]

Species Serum Protein Binding (%) Concentration Range

Human 55 - 70% Various tested concentrations

Bovine 40 - 60% Various tested concentrations

Equine 40 - 60% Various tested concentrations

Metabolism and Excretion: In cats, Parsalmide is metabolized and excreted in the urine as

unchanged drug (25-62%), unstably conjugated compounds (17-36%, mainly N-

glucuronilparsalmide), and stably conjugated compounds (11-36%, mainly N-

acetylparsalmide).[7] The excretion in cats is noted to be slow.[7]

Toxicology
Species Route of Administration LD50

Mice Intravenous 148 mg/kg

Rats Oral 864 mg/kg
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Preclinical Efficacy
Parsalmide has demonstrated significant anti-inflammatory activity in preclinical models. A key

model used for its evaluation is the carrageenan-induced rat paw edema model, a standard

assay for assessing anti-inflammatory effects.[5] Studies have shown that Parsalmide and its

analogues exhibit significant anti-inflammatory activity in this model, with some derivatives

showing comparable or superior activity to diclofenac.[5]

A notable feature of Parsalmide is its favorable gastric safety profile. Unlike many conventional

NSAIDs, it has been shown to spare the gastric mucosa and even prevent gastric damage

induced by other NSAIDs like indomethacin in preclinical models.[5]

Clinical Studies
Controlled clinical trials have compared Parsalmide to other anti-inflammatory agents, such as

phenylbutazone and indomethacin.

Comparison with Phenylbutazone: In a controlled clinical trial with 40 patients, Parsalmide was

found to be more effective than phenylbutazone in relieving joint swelling and anxiety, and it

also resulted in better motility.[3] While the overall evaluation showed it to be on par with

phenylbutazone, Parsalmide demonstrated better tolerance, with no treatment suspensions

required, unlike the phenylbutazone group.[3] Another double-blind study with 30 patients

reported that the antalgic and myorelaxant activities of Parsalmide were statistically superior to

those of phenylbutazone.[4] Tolerance for Parsalmide was rated as "very good" in 93% of

cases.[4]

Comparison with Indomethacin: A controlled clinical trial comparing Parsalmide and

indomethacin in patients with arthro-myopathies showed similar successful outcomes in

relieving inflammation and pain, with a 76% success rate for both drugs.[5]

Experimental Protocols
Synthesis of Parsalmide
The synthesis of Parsalmide can be achieved through a multi-step process.[1]

Figure 2: Workflow for the synthesis of Parsalmide.
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Detailed Steps:

Formation of the Acid Chloride: 5-Acetylamino-2-acetoxy-benzoic acid is reacted with thionyl

chloride to yield 5-acetylamino-2-acetoxybenzoyl chloride.[1]

Amide Formation: The resulting acid chloride is treated with butylamine in the presence of

sodium hydroxide to produce 5-acetylamino-N-butyl-2-hydroxybenzamide.[1]

Propargylation: The hydroxybenzamide intermediate is then reacted with propargyl bromide

in the presence of sodium, isopropyl alcohol, and sulfuric acid to form 5-acetamino-N-(n-

butyl)-2-propargyloxybenzamide.[1]

Hydrolysis and Purification: The acetamino group is hydrolyzed by heating with 4N sulfuric

acid. The pH is then adjusted, and the final product, Parsalmide, is isolated by filtration and

recrystallized from ethanol.[1]

Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

Protocol Outline:

Animal Model: Wistar or Sprague-Dawley rats are typically used.

Baseline Measurement: The initial volume of the rat's hind paw is measured using a

plethysmometer.

Compound Administration: Parsalmide or a reference drug (e.g., diclofenac) is administered

orally or intraperitoneally at a predetermined time before the carrageenan injection.

Induction of Edema: A solution of carrageenan (typically 1%) is injected into the sub-plantar

tissue of the rat's hind paw.

Paw Volume Measurement: The paw volume is measured at various time points after the

carrageenan injection (e.g., 1, 2, 3, and 4 hours).

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups

relative to the control group.
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In Vitro COX Inhibition Assay (PGE₂ Suppression)
This assay is used to determine the inhibitory activity of a compound on COX enzymes.

Protocol Outline:

Cell Lines: Human platelets or murine macrophages are commonly used as a source of COX

enzymes.[5]

Cell Culture and Treatment: The cells are cultured and then treated with various

concentrations of Parsalmide or a reference COX inhibitor.

Stimulation of Prostaglandin Production: Arachidonic acid is added to the cell culture to

stimulate the production of prostaglandins.

Measurement of PGE₂: After a specific incubation period, the cell supernatant is collected,

and the concentration of Prostaglandin E₂ (PGE₂) is measured using an Enzyme-Linked

Immunosorbent Assay (ELISA).[5]

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of PGE₂

production) is calculated to determine the inhibitory potency of Parsalmide.

Conclusion
Parsalmide is a promising anti-inflammatory agent with a multi-faceted pharmacological profile

that includes analgesic, muscle relaxant, and anxiolytic effects. Its efficacy has been

demonstrated in both preclinical and clinical settings, where it has shown comparable or, in

some aspects, superior performance to established drugs like phenylbutazone and

indomethacin. A key advantage of Parsalmide is its favorable gastrointestinal safety profile, a

significant differentiator from many traditional NSAIDs. The well-defined synthesis pathway and

established experimental protocols for its evaluation provide a solid foundation for further

research and development. This technical guide summarizes the current knowledge on

Parsalmide, offering valuable insights for professionals in the field of drug discovery and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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